Positional Isomerism: 3-Methoxyphenyl vs. 2-Methoxyphenyl Ureidobenzothiazole – Impact on Kinase Binding Topology
The target compound bears a 3-methoxyphenyl urea substituent, whereas the extensively characterized pan-BCR-ABL inhibitor AK-HW-90 (compound 2b) features a 2-methoxyphenyl group [1]. In the co-crystal structure of AK-HW-90 with BCR-ABL, the 2-methoxy group engages in a critical hydrogen-bond interaction within the ATP binding pocket; shifting the methoxy substituent from the ortho to the meta position, as in the target compound, is predicted to alter the hydrogen-bond geometry and may redirect binding preference toward alternative kinase or non-kinase targets [1]. The 3-methoxy regioisomer therefore offers a structurally orthogonal tool for probing binding-site topology where 2-methoxy analogs have already saturated the available SAR space.
| Evidence Dimension | Positional isomerism of methoxyphenyl substituent on urea linkage |
|---|---|
| Target Compound Data | 3-methoxyphenyl (meta-substituted) urea at benzothiazole 2-position |
| Comparator Or Baseline | AK-HW-90 (2b): 2-methoxyphenyl (ortho-substituted) urea at benzothiazole 2-position; BCR-ABL T315I IC50 = 0.65 nM [1] |
| Quantified Difference | Methoxy position shift (ortho → meta); no direct IC50 data available for target compound against BCR-ABL; structural modeling indicates altered hinge-region hydrogen-bond network [1] |
| Conditions | BCR-ABL kinase inhibition assay; 10-dose IC50 mode with 3-fold serial dilution starting at 20 µM, reactions at 10 µM ATP [1] |
Why This Matters
The 3-methoxy positional isomer provides a structurally differentiated chemical probe for SAR expansion beyond the well-explored 2-methoxy ureidobenzothiazole series, reducing the risk of redundant screening hits in kinase-focused libraries.
- [1] El-Damasy AK, Jin H, Park JW, Kim HJ, Khojah H, Seo SH, Lee JH, Bang EK, Keum G. Overcoming the imatinib-resistant BCR-ABL mutants with new ureidobenzothiazole chemotypes endowed with potent and broad-spectrum anticancer activity. J Enzyme Inhib Med Chem. 2023;38(1):2189097. doi:10.1080/14756366.2023.2189097 View Source
